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molecular formula C10H9BrF2O2 B8560842 Ethyl 4-(bromomethyl)-2,5-difluorobenzoate

Ethyl 4-(bromomethyl)-2,5-difluorobenzoate

Cat. No. B8560842
M. Wt: 279.08 g/mol
InChI Key: QUEZJJNTMINXGF-UHFFFAOYSA-N
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Patent
US09102621B2

Procedure details

To a solution of ethyl 2,5-difluoro-4-methylbenzoate (Preparation 18, 4.674 g, 23.35 mmol) in 1,2-dichloroethane (70 mL) were added N-bromosuccinimide (4.57 g, 25.68 mmol) and benzoyl peroxide (56 mg, 0.23 mmol) and the mixture was heated to 70° C. for 2 days. The reaction mixture was allowed to cool, quenched with saturated aqueous sodium thiosulfate (20 mL) and diluted with water (50 mL). The organic layer was separated and the aqueous layer extracted with DCM (2×80 mL). The combined organics were washed with saturated aqueous sodium hydrogen carbonate, followed by brine, then filtered through a phase separator and concentrated in vacuo. The resulting yellow oil was redissolved in EtOAc (70 mL), and N,N-diisopropylethylamine (4.04 mL, 23.35 mmol) was added. The mixture was cooled to 0° C., and diethyl phosphate (2.29 mL, 23.35 mmol) was added. After stirring at 0° C. for 90 minutes, LCMS indicated complete conversion of the dibromomethyl impurity to the desired mono-bromomethyl product. The reaction was quenched at 0° C. with water (70 mL), followed by aqueous hydrochloric acid (2N, 10 mL). The organic layer was separated, washed with brine (100 mL), dried over sodium sulfate and concentrated in vacuo to yield a yellow residue. The residue was purified by silica gel chromatography eluting with 0 to 3% EtOAc in heptane to afford the title compound as a clear oil (5.78 g, 89%):
Quantity
4.674 g
Type
reactant
Reaction Step One
Quantity
4.57 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
56 mg
Type
catalyst
Reaction Step One
Quantity
4.04 mL
Type
reactant
Reaction Step Two
Quantity
2.29 mL
Type
reactant
Reaction Step Three
[Compound]
Name
dibromomethyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
mono-bromomethyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
89%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:12]=[C:11]([CH3:13])[C:10]([F:14])=[CH:9][C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5].[Br:15]N1C(=O)CCC1=O.C(N(CC)C(C)C)(C)C.P([O-])(OCC)(OCC)=O>ClCCCl.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[Br:15][CH2:13][C:11]1[C:10]([F:14])=[CH:9][C:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])=[C:2]([F:1])[CH:12]=1

Inputs

Step One
Name
Quantity
4.674 g
Type
reactant
Smiles
FC1=C(C(=O)OCC)C=C(C(=C1)C)F
Name
Quantity
4.57 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
70 mL
Type
solvent
Smiles
ClCCCl
Name
Quantity
56 mg
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Two
Name
Quantity
4.04 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Three
Name
Quantity
2.29 mL
Type
reactant
Smiles
P(=O)(OCC)(OCC)[O-]
Step Four
Name
dibromomethyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
mono-bromomethyl
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous sodium thiosulfate (20 mL)
ADDITION
Type
ADDITION
Details
diluted with water (50 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with DCM (2×80 mL)
WASH
Type
WASH
Details
The combined organics were washed with saturated aqueous sodium hydrogen carbonate
FILTRATION
Type
FILTRATION
Details
filtered through a phase separator
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting yellow oil was redissolved in EtOAc (70 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
The reaction was quenched at 0° C. with water (70 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a yellow residue
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 0 to 3% EtOAc in heptane

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
BrCC1=CC(=C(C(=O)OCC)C=C1F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.78 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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